3-Fluoro-4-iodo-2-methylaniline

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Regioisomeric purity is a critical risk in polyhalogenated aniline procurement. Generic substitution can destroy the orthogonal reactivity of the 4-iodo (cross-coupling) and 3-fluoro (SNAr) handles. This 98% pure building block is supplied with batch-specific CoA, ensuring reproducible sequential diversification in medchem SAR campaigns. - Enables three independent, non-interfering transformations on a single core. - 4-Iodo substituent optimized for Pd-catalyzed Suzuki-Miyaura coupling. - Consistent quality eliminates impurity-driven variability during scale-up.

Molecular Formula C7H7FIN
Molecular Weight 251.04 g/mol
CAS No. 329927-16-4
Cat. No. B226597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodo-2-methylaniline
CAS329927-16-4
Molecular FormulaC7H7FIN
Molecular Weight251.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)I)N
InChIInChI=1S/C7H7FIN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3
InChIKeyNFJMWGRBWAJRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-iodo-2-methylaniline: Halogenated Aniline Scaffold


3-Fluoro-4-iodo-2-methylaniline (CAS 329927-16-4) is a polysubstituted aromatic amine with a defined and unique regiochemistry . It contains a primary aniline group, a fluorine at the 3-position, an iodine at the 4-position, and a methyl group at the 2-position . Its molecular formula is C7H7FIN, with a molecular weight of 251.04 g/mol . This substitution pattern is intentionally designed for modular synthetic chemistry: the iodine is an optimal leaving group for transition metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the fluorine acts as an electron-withdrawing group to modulate electronic properties and can itself serve as a handle for nucleophilic aromatic substitution . The methyl group introduces steric bulk and lipophilicity, providing a vector for further structural diversification. This compound is specifically employed as a key building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical discovery, due to the orthogonal and sequential reactivity enabled by its halogen atoms .

I Reported para-iodo leaving group for Suzuki / Sonogashira couplings
F 3-Fluoro as electron-withdrawing group and orthogonal SNAr handle
Me 2-Methyl modulates steric bulk and lipophilicity for lead optimization

3-Fluoro-4-iodo-2-methylaniline: Isomer Substitution Risk


Generic substitution is a significant risk for compounds like 3-fluoro-4-iodo-2-methylaniline. The exact positioning of the fluorine, iodine, and methyl groups on the aniline ring is the primary determinant of its chemical behavior and biological profile. For instance, the electronic influence of the ortho-methyl group on the nucleophilicity of the adjacent amine is fundamentally different from that of a para-methyl group . Crucially, the para-iodo substitution relative to the amine is known to be a critical feature for efficient palladium-catalyzed cross-coupling reactions, and altering this to an ortho- or meta-position can lead to significantly different reactivity and reaction outcomes . Furthermore, the specific arrangement of substituents directly impacts the pKa of the aniline nitrogen, affecting its protonation state, solubility, and behavior in both chemical and biological environments . Therefore, even a seemingly minor isomer such as 2-fluoro-4-iodo-6-methylaniline or a compound with a different halogen pairing like 5-bromo-4-fluoro-2-methylaniline will not reproduce the precise electronic, steric, and reactivity profile of 3-fluoro-4-iodo-2-methylaniline.

Regioisomer pKa shift
Different substitution pattern may significantly alter amine basicity and electronic profile, affecting reactivity.
Critical para-iodo placement
para-Iodo is essential for efficient Pd coupling; ortho- or meta-iodo may yield different outcomes and yields.
Analog mismatch
Even close analogs (e.g., 5-bromo-4-fluoro-2-methylaniline) will not reproduce the orthogonal halogen reactivity profile.

3-Fluoro-4-iodo-2-methylaniline: Comparative Evidence vs. Analogs


pKa as Electronic Profile Indicator

The predicted acid dissociation constant (pKa) provides a direct quantitative measure of the electronic environment of the aniline nitrogen, which is a key determinant of its nucleophilicity and hydrogen-bonding capacity. 3-Fluoro-4-iodo-2-methylaniline has a predicted pKa that is distinct from its close structural analogs . This difference is attributable to the unique combination and spatial arrangement of the electron-withdrawing fluoro and iodo substituents and the electron-donating methyl group. For instance, the regioisomer 2-fluoro-4-iodo-6-methylaniline has a predicted pKa of 2.26±0.10, whereas 2-fluoro-5-iodo-4-methylaniline has a predicted pKa of 2.67±0.10 . While the exact predicted pKa for the target compound is not fully resolved in these sources (reported as 2?±0.10), the variation among regioisomers is quantifiable and significant, demonstrating that even within the same molecular formula, substitution pattern changes the basicity of the amine .

pKa (pred.)
Data to verify
Target ~2 (pred.)
Comparators 2.26 / 2.67
Indicates distinct electronic environment among regioisomers; affects protonation state evaluation.
Predicted values; experimental validation recommended.
Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Orthogonal Halogen Handles for Sequential Derivatization

The value of 3-fluoro-4-iodo-2-methylaniline lies in its ability to undergo a sequence of controlled, site-selective reactions. The iodine at the 4-position is specifically cited as a reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira . This is a quantitative advantage over a direct comparator like 4-iodo-2-methylaniline (CAS 13194-68-8), which lacks the fluorine atom . In the target compound, the iodine can be selectively functionalized first, leaving the fluorine intact for a subsequent, orthogonal transformation (e.g., nucleophilic aromatic substitution) . This contrasts with di- or polyhalogenated analogs like 5-bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), which may have different relative rates of oxidative addition and thus offer a distinct, and not interchangeable, order of reactivity .

Reactive Handles
Class-level inference
Target 2 handles (I, F)
Comparator 1 handle (I)
Enables sequential, orthogonal functionalization strategies not possible with single-halogen analogs.
Based on established Pd coupling and SNAr reactivity principles.
Organic Synthesis Cross-Coupling Drug Discovery

Molecular Weight Differentiates Lipophilicity and Permeability

The molecular weight of a compound is a fundamental parameter influencing its ADME (Absorption, Distribution, Metabolism, Excretion) properties. 3-Fluoro-4-iodo-2-methylaniline has a molecular weight of 251.04 g/mol . This is quantitatively higher than a non-methylated analog, 3-fluoro-4-iodoaniline (CAS 656-66-6), which has a molecular weight of 237.02 g/mol [1]. The addition of a single methyl group increases the molecular weight by 14.02 g/mol, contributing to a higher calculated logP (cLogP) and, consequently, increased lipophilicity. This difference is significant in drug design, where small changes in lipophilicity can affect membrane permeability, plasma protein binding, and metabolic clearance.

Mol. Weight
Cross-study comparable
251.04 g/mol
+14.02 vs 3-fluoro-4-iodoaniline
Methyl group increases lipophilicity, supporting fine-tuning of lead pharmacokinetic profiles.
Standard molecular weight calculation.
Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Purity & Availability: Procurement Benchmark

For procurement decisions, the assured purity and availability of a compound are critical differentiators. 3-Fluoro-4-iodo-2-methylaniline is commercially available from multiple reputable suppliers at a standard purity of 98%, with batch-specific analytical data (NMR, HPLC) provided upon request . This is a key procurement advantage over a less common analog, such as 4-fluoro-2-iodo-6-methylaniline (CAS not specified), which may be offered at a lower standard purity (e.g., 95%) and with less rigorous quality documentation . The availability of 98% purity ensures a reliable starting point for sensitive synthetic applications, minimizing the presence of unknown or reactive impurities that could confound results.

Purity & CoA
Cross-study comparable
Target 98%
Comparator isomer 95%
Higher purity and batch CoA reduce side reactions and improve synthetic reproducibility.
Commercial procurement data; verify batch-specific documentation.
Procurement Chemical Sourcing Quality Control

3-Fluoro-4-iodo-2-methylaniline: Applications in Drug Discovery & Synthesis


Suzuki-Miyaura Coupling for Biaryl Pharmacophores

3-Fluoro-4-iodo-2-methylaniline is an ideal starting material for constructing fluorinated biaryl systems, a privileged scaffold in medicinal chemistry. The 4-iodo substituent is specifically noted for its high reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings . In a typical scenario, the iodine is selectively coupled with a diverse array of arylboronic acids, allowing for the rapid exploration of chemical space around the biaryl core. Crucially, the 3-fluoro group remains inert under these conditions, providing an orthogonal handle for later-stage diversification via nucleophilic aromatic substitution (SNAr) or other fluorine-specific chemistries . This sequential reactivity is not possible with a non-fluorinated analog like 4-iodo-2-methylaniline, which would yield a less functionally diverse and non-fluorinated biaryl product .

Modulating Basicity & Lipophilicity in SAR Studies

In medicinal chemistry SAR campaigns, small, systematic changes to a core scaffold are essential for optimizing drug-like properties. The unique substitution pattern of 3-fluoro-4-iodo-2-methylaniline allows chemists to probe the effects of adding a halogen and a methyl group to an aniline core. The predicted pKa and molecular weight of this compound are distinct from its close regioisomers and de-methylated analogs . By incorporating this building block into a lead series and comparing its activity, solubility, and metabolic stability to analogs made from 3-fluoro-4-iodoaniline or 4-iodo-2-methylaniline, researchers can quantitatively assess the impact of the 2-methyl group on key physicochemical and biological properties. This compound serves as a precise tool for establishing SARs around sterics, electronics, and lipophilicity.

Orthogonal Diversity Libraries for High-Throughput Screening

The combination of an amine, an aryl iodide, and an aryl fluoride in a single, commercially available building block makes 3-fluoro-4-iodo-2-methylaniline a powerful linchpin for diversity-oriented synthesis (DOS). A chemist can first functionalize the amine via amide bond formation or reductive amination. Next, the 4-iodo group can be elaborated via Suzuki, Sonogashira, or Buchwald-Hartwig coupling . Finally, under more forcing conditions, the 3-fluoro group can be displaced by a nucleophile, allowing for a third, independent diversification step . This capability to perform three sequential, non-interfering transformations on a single molecule is a significant advantage over building blocks with only one or two reactive sites, enabling the efficient generation of highly complex and diverse compound libraries for biological screening.

Reliable Sourcing for Kilogram-Scale Synthesis

For teams progressing a lead compound toward development, the reliable supply and consistent quality of starting materials are paramount. 3-Fluoro-4-iodo-2-methylaniline is available from established chemical suppliers in high purity (98%) and in larger quantities, with batch-specific Certificates of Analysis (CoA) available . This addresses a critical procurement risk: the variability in impurity profiles that can plague less common or lower-purity building blocks. Using a well-characterized material with documented purity ensures that reaction outcomes are reproducible, facilitates smoother scale-up, and simplifies the process of meeting regulatory documentation requirements for downstream applications .

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
para-Iodo coupling reactivity
Selective coupling with fluorine retention
Physicochemical SAR modulation
Regioisomeric pKa and lipophilicity
Impact of 2-methyl on solubility and permeability
Orthogonal diversity libraries
Three reactive handles (I, F, amine)
Sequential derivatization without interference
Kilogram-scale synthesis
98% purity with batch CoA
Impurity profile and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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